(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
Description
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is a chiral secondary amine featuring a pyrazine heterocycle and an isopropyl substituent. Its molecular structure includes a propionamide backbone with a pyrazin-2-yl group at the 2-oxoethyl position.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)16(12(18)9(3)13)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSYOAXJXFDGH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, isopropylamine, and 2-pyrazinecarboxylic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-Aminopropionic acid and isopropylamine under dehydrating conditions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Introduction of Pyrazinyl Group:
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazinyl ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or pyrazinyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide
- CAS : 1955560-55-0 / 1354008-68-6
- Formula : C₁₂H₁₈N₂O₂S
- Molecular Weight : 254.35 g/mol
- Key Differences : Replaces pyrazine with thiophen-2-yl, introducing a sulfur-containing five-membered ring. Thiophene’s electron-rich nature may enhance lipophilicity compared to pyrazine.
- Synthesis : Likely involves nucleophilic substitution analogous to methods in , where chloromethyl heterocycles react with amides .
- Status : Discontinued by Parchem and CymitQuimica .
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide
- CAS : 1353994-30-5
- Formula : C₁₂H₁₆N₂O₃
- Molecular Weight : 236.27 g/mol
- Key Differences : Cyclopropyl replaces isopropyl, reducing steric bulk, while furan-2-yl substitutes pyrazine. The oxygen in furan may improve solubility in polar solvents compared to thiophene or pyrazine.
- Synthesis : Similar substitution strategies, with cyclopropylamine as the starting amine .
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
- CAS : 62642-63-1
- Formula : C₁₂H₁₆N₃O₂ (estimated)
- Key Differences: Pyrrol-2-yl substituent introduces a nitrogen-containing five-membered ring.
- Status : Available via Parchem, though synthesis yields and stability data are unspecified .
Structural and Property Analysis
Table 1: Comparative Data
| Compound | Heterocycle | N-Substituent | Molecular Weight (g/mol) | CAS Number | Status |
|---|---|---|---|---|---|
| Target Compound | Pyrazin-2-yl | Isopropyl | Not reported | Not disclosed | Discontinued |
| Thiophene Analog | Thiophen-2-yl | Isopropyl | 254.35 | 1955560-55-0 | Discontinued |
| Furan Analog | Furan-2-yl | Cyclopropyl | 236.27 | 1353994-30-5 | Discontinued |
| Pyrrole Analog | Pyrrol-2-yl | Cyclopropyl | ~250 (estimated) | 62642-63-1 | Available |
Electronic and Solubility Effects
Biological Activity
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide, a compound with significant potential in medicinal chemistry, is characterized by its unique molecular structure and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 222.29 g/mol
- CAS Number : 1354004-12-8
The compound features a chiral center, contributing to its stereoisomeric specificity, which is crucial for its biological interactions. The presence of the pyrazine moiety and an isopropyl side chain further defines its reactivity and potential applications in drug development.
Research indicates that (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide functions primarily as an inhibitor of apoptosis proteins (IAPs) . These proteins play a critical role in regulating cell survival and apoptosis. The compound selectively binds to Smac proteins, inhibiting their interaction with IAPs, thus promoting apoptosis in cancer cells while sparing normal cells.
Interaction Studies
Interaction studies have demonstrated that this compound exhibits selective toxicity towards rapidly proliferating cancer cells. This selectivity suggests its potential utility in targeted cancer therapies, where reducing damage to healthy tissues is paramount .
Biological Activity
The biological activity of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide has been evaluated through various assays:
Anticancer Activity
The compound has shown promising results in several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Moderate cytotoxicity |
| NCI-H460 | 42.30 | Significant growth inhibition |
| HepG2 | 0.71 | High antiproliferative potential |
These results indicate that the compound can effectively inhibit the growth of various cancer cells, making it a candidate for further development in oncology .
Cytotoxicity Profile
In addition to its anticancer effects, (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide exhibits relatively low cytotoxicity towards normal cells, which is a desirable characteristic for therapeutic agents.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Therapy : A study focused on the efficacy of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide against breast cancer cell lines showed that it could induce apoptosis through the activation of caspase pathways.
- Inflammatory Diseases : Its anti-inflammatory properties were also noted, suggesting possible applications beyond oncology, including autoimmune disorders where modulation of apoptotic pathways could be beneficial.
- Combination Therapies : Preliminary data indicate that combining this compound with other chemotherapeutics may enhance overall efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
